molecular formula C8H5F5O B14046065 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene

Cat. No.: B14046065
M. Wt: 212.12 g/mol
InChI Key: NGEBHDOBNFLVSJ-UHFFFAOYSA-N
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Description

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene is a fluorinated aromatic compound with the molecular formula C8H5F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. Fluorinated compounds are often of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their enhanced stability and bioactivity .

Preparation Methods

Chemical Reactions Analysis

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene undergoes several types of chemical reactions, including:

Major products formed from these reactions include substituted benzene derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes .

Comparison with Similar Compounds

1,2-Difluoro-3-difluoromethoxy-6-(fluoromethyl)benzene can be compared with other fluorinated aromatic compounds, such as:

  • 1,2-Difluoro-4-(trifluoromethoxy)benzene
  • 3-(Difluoromethoxy)aniline
  • 2,3-Difluoro-4-(fluoromethyl)anisole

These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly influence their chemical properties and reactivity. The unique arrangement of fluorine atoms in this compound imparts distinct characteristics, making it valuable for specific applications .

Properties

Molecular Formula

C8H5F5O

Molecular Weight

212.12 g/mol

IUPAC Name

1-(difluoromethoxy)-2,3-difluoro-4-(fluoromethyl)benzene

InChI

InChI=1S/C8H5F5O/c9-3-4-1-2-5(14-8(12)13)7(11)6(4)10/h1-2,8H,3H2

InChI Key

NGEBHDOBNFLVSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CF)F)F)OC(F)F

Origin of Product

United States

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